methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate
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Overview
Description
Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of methyl 2-chloroacetate with 4-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-2-[(2-chlorophenyl)hydrazinylidene]acetate
- Methyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]acetate
- Methyl (2E)-2-[(4-ethoxyphenyl)hydrazinylidene]acetate
Uniqueness
Methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural feature can enhance its potential as a pharmaceutical agent or as an intermediate in organic synthesis.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl (2E)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-3-5-8(6-4-7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9+ |
InChI Key |
VUTXHTQBRCBFCL-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C(=O)OC)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C(=O)OC)Cl |
Origin of Product |
United States |
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